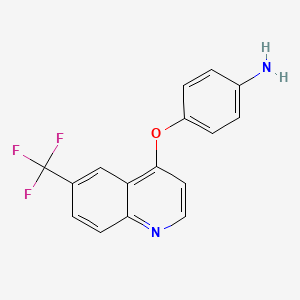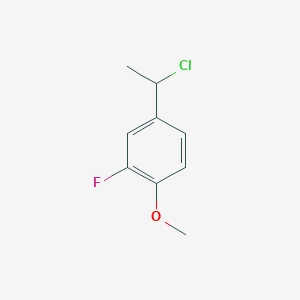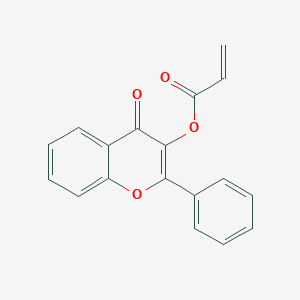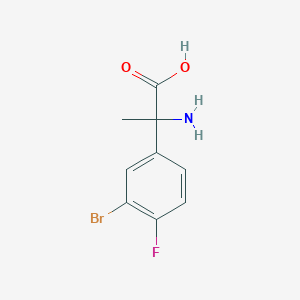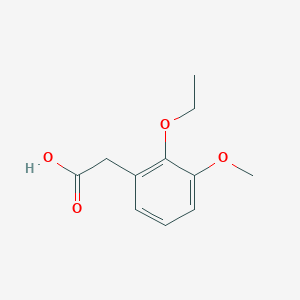
Saxagliptin hydrochloride Monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saxagliptin hydrochloride monohydrate is an orally active hypoglycemic agent used in the management of type 2 diabetes mellitus. It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. Saxagliptin works by increasing the levels of incretin hormones, which help to regulate blood glucose levels by increasing insulin production and decreasing glucose production in the liver .
Métodos De Preparación
The synthesis of saxagliptin hydrochloride monohydrate involves several steps. One method includes the coupling of two amino acid derivatives in the presence of a coupling reagent. The amide coupling of (S)-α-[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, followed by dehydration of the primary amide and deprotection of the amine, affords saxagliptin . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
Saxagliptin hydrochloride monohydrate undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for saxagliptin but can be used to modify its structure for research purposes.
Substitution: Saxagliptin can undergo substitution reactions, particularly at the amino and hydroxyl groups, to form derivatives with potentially different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of saxagliptin with modified pharmacological profiles.
Aplicaciones Científicas De Investigación
Saxagliptin hydrochloride monohydrate has several scientific research applications:
Mecanismo De Acción
Saxagliptin hydrochloride monohydrate exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the levels of these hormones, leading to increased insulin secretion and decreased glucagon secretion in response to meals . This helps to improve glycemic control in patients with type 2 diabetes mellitus.
Comparación Con Compuestos Similares
Saxagliptin hydrochloride monohydrate is part of the DPP-4 inhibitor class of drugs, which also includes:
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Linagliptin: Known for its longer half-life and different metabolic pathways compared to saxagliptin.
Alogliptin: Similar to saxagliptin but with a different chemical structure and pharmacokinetic profile.
Saxagliptin is unique in its specific binding affinity and inhibition potency for the DPP-4 enzyme, as well as its metabolic profile, which includes the formation of the active metabolite 5-hydroxy saxagliptin .
Propiedades
Fórmula molecular |
C18H28ClN3O3 |
|---|---|
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride |
InChI |
InChI=1S/C18H25N3O2.ClH.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;;/h10-15,23H,1-7,9,20H2;1H;1H2 |
Clave InChI |
VDEKWSPOAKFGSV-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


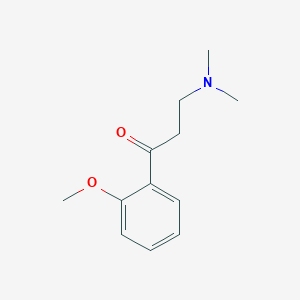
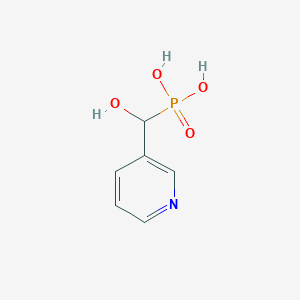
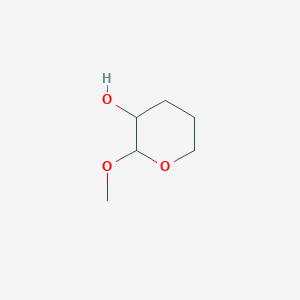
![4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12115840.png)
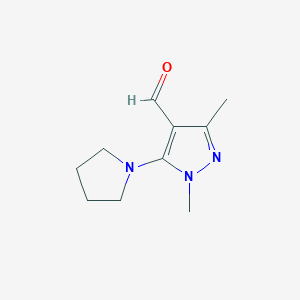
![N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12115855.png)
![Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)
